molecular formula C26H24N4O2S B2457817 2-(methylsulfonyl)-1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 1017500-07-0

2-(methylsulfonyl)-1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2457817
CAS No.: 1017500-07-0
M. Wt: 456.56
InChI Key: OONHIDLKVQUSEN-UHFFFAOYSA-N
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Description

2-methanesulfonyl-5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bipyrazole core substituted with methanesulfonyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the bipyrazole core, followed by the introduction of methanesulfonyl and methylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methanesulfonyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methanesulfonyl-5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-methanesulfonyl-5-(trifluoromethyl)aniline
  • 2-methanesulfonyl-5-methylaniline

Uniqueness

Compared to similar compounds, 2-methanesulfonyl-5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole stands out due to its unique bipyrazole core and specific substitution pattern. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c1-19-13-15-20(16-14-19)24-17-25(30(27-24)33(2,31)32)23-18-29(22-11-7-4-8-12-22)28-26(23)21-9-5-3-6-10-21/h3-16,18,25H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONHIDLKVQUSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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